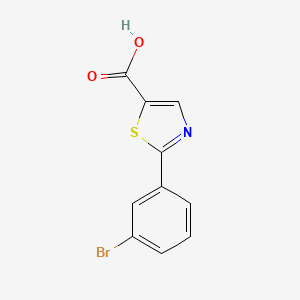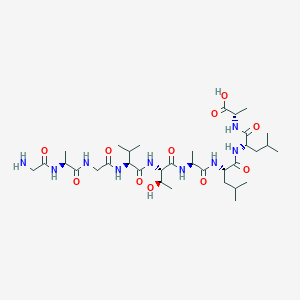
Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-alanine is a synthetic peptide composed of nine amino acids: glycine, L-alanine, glycine, L-valine, L-threonine, L-alanine, L-leucine, L-leucine, and L-alanine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids using water and enzymes or acids.
Oxidation: Oxidizing specific amino acid residues, such as the hydroxyl group of L-threonine.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions, such as hydrochloric acid or proteases.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products
Hydrolysis: Individual amino acids (glycine, L-alanine, L-valine, L-threonine, L-leucine).
Oxidation: Oxidized forms of specific amino acids.
Reduction: Reduced peptide with cleaved disulfide bonds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-alanine is used as a model peptide to study peptide synthesis, folding, and stability. It serves as a reference compound for developing new synthetic methods and understanding peptide behavior.
Biology
In biology, this peptide is used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can also be employed in studies related to peptide transport and metabolism.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Peptides with similar sequences have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this peptide can be used in the development of peptide-based materials, such as hydrogels and nanomaterials. It also finds applications in the production of peptide-based drugs and diagnostics.
Mécanisme D'action
The mechanism of action of Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-alanine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or ion channels. This binding can trigger a cascade of cellular events, leading to the desired biological response. The exact molecular targets and pathways involved vary depending on the peptide’s sequence and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-glycine
- Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-serine
- Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-phenylalanine
Uniqueness
Glycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanyl-L-leucyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of L-threonine and L-valine residues, in particular, can influence the peptide’s hydrophilicity, folding, and interaction with biological targets.
Propriétés
Numéro CAS |
647838-57-1 |
|---|---|
Formule moléculaire |
C34H61N9O11 |
Poids moléculaire |
771.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H61N9O11/c1-15(2)11-22(30(49)39-20(9)34(53)54)41-31(50)23(12-16(3)4)40-29(48)19(8)38-33(52)27(21(10)44)43-32(51)26(17(5)6)42-25(46)14-36-28(47)18(7)37-24(45)13-35/h15-23,26-27,44H,11-14,35H2,1-10H3,(H,36,47)(H,37,45)(H,38,52)(H,39,49)(H,40,48)(H,41,50)(H,42,46)(H,43,51)(H,53,54)/t18-,19-,20-,21+,22-,23-,26-,27-/m0/s1 |
Clé InChI |
QTVYGQWCRUNEMT-QQSRTTBUSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)CN)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
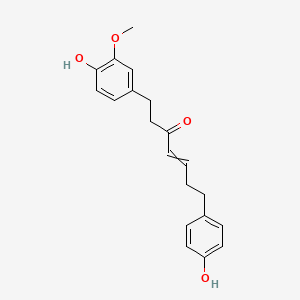
![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)
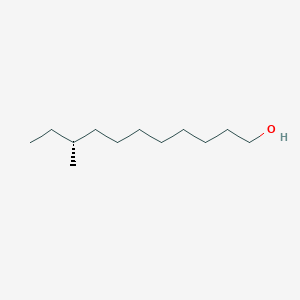

![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
propanedinitrile](/img/structure/B12608783.png)
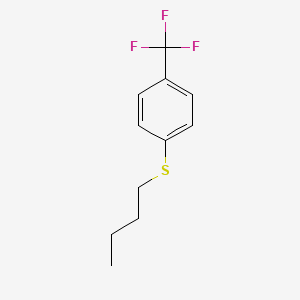

![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)
![2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione](/img/structure/B12608816.png)
![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)
